molecular formula C21H30O3 B1663944 Hydroxyprogesterone CAS No. 68-96-2

Hydroxyprogesterone

Cat. No. B1663944
CAS RN: 68-96-2
M. Wt: 330.5 g/mol
InChI Key: DBPWSSGDRRHUNT-CEGNMAFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyprogesterone is a man-made progestin hormone . It is used in pregnant women to help lower the risk of giving birth too early (preterm birth or giving birth less than 37 weeks of pregnancy) . It is also a chemical intermediate in the biosynthesis of many other endogenous steroids .


Synthesis Analysis

Hydroxyprogesterone is synthesized from progesterone via 17α-hydroxylase, an enzyme encoded by CYP17A1 . The progestogens progesterone, pregnenolone, and their 17α-hydroxy-derivatives were used as substrates . For progesterone and 17α-hydroxyprogesterone, their corresponding 21-hydroxylated metabolites 11-deoxycorticosterone and 11-deoxycortisol were detected .


Molecular Structure Analysis

The molecular formula of Hydroxyprogesterone is C21H30O3 . The average mass is 330.461 Da and the monoisotopic mass is 330.219482 Da .


Chemical Reactions Analysis

Hydroxyprogesterone and its derivatives can change the physical properties of DPPC bilayers by decreasing the main phase-transition temperature ™ and enthalpy (ΔHm), abolishing the pre-transition, and disordering the membrane .

Scientific Research Applications

  • Reproductive Medicine

    • Summary of Application : Progesterone and its analogues, including Hydroxyprogesterone, play crucial roles in reproductive medicine . They are traditionally linked with female fertility and pregnancy .
    • Methods of Application : Progesterone treatment has traditionally been used in maintaining pregnancy, the prevention of preterm labor, various gynecological pathologies, and in lowering the negative effects of menopause .
    • Results or Outcomes : The discovery of novel biological activities of progesterone has driven research and development in the field of progesterone analogues used in human medicine .
  • Neuroprotection

    • Summary of Application : Progesterone and its analogues have been documented to have neuroprotective activities .
    • Results or Outcomes : The neuroprotective activities of progesterone and its analogues are widely discussed, indicating promising results .
  • Immunoprotection

    • Summary of Application : Progesterone and its analogues have been documented to have immunoprotective activities .
    • Results or Outcomes : The immunoprotective activities of progesterone and its analogues are widely discussed, indicating promising results .
  • Prevention of Preterm Birth

    • Summary of Application : Hydroxyprogesterone caproate injection is a man-made progestin hormone. It is used in pregnant women to help lower the risk of giving birth too early (preterm birth or giving birth less than 37 weeks of pregnancy) .
    • Methods of Application : This medicine is given only to pregnant women who are pregnant with one baby and who have had a preterm delivery of one baby in the past .
    • Results or Outcomes : This medicine is to be administered only by or under the immediate supervision of your doctor .
  • Regulation of Menstrual Periods

    • Summary of Application : Hydroxyprogesterone is used to help regulate menstrual periods .
    • Methods of Application : Hydroxyprogesterone is a progestin that acts like the natural sex hormone progesterone. The progesterone levels in your body help regulate the lining of your uterus. By helping to balance your natural progesterone levels, hydroxyprogesterone regulates menstrual periods .
    • Results or Outcomes : Only needs to be given once per menstrual cycle to treat irregular periods .
  • Treatment of Uterine Cancer

    • Summary of Application : Hydroxyprogesterone is an injection used to treat advanced uterine cancer .
    • Methods of Application : Your provider will inject 1,000 mg into your buttock muscle one or more times a week .
    • Results or Outcomes : In uterine cancer, the medication can help block the growth of cancerous cells of the uterine lining .
  • Treatment of Amenorrhea

    • Summary of Application : Hydroxyprogesterone is used to treat amenorrhea (lack of menstruation) .
    • Methods of Application : Hydroxyprogesterone is a progestin that acts like the natural sex hormone progesterone. The progesterone levels in your body help regulate the lining of your uterus. By helping to balance your natural progesterone levels, hydroxyprogesterone regulates menstrual periods .
    • Results or Outcomes : Hydroxyprogesterone can help restore regular menstrual periods in women who have stopped having them due to low levels of progesterone in the body .
  • Abnormal Uterine Bleeding

    • Summary of Application : Hydroxyprogesterone is used to treat abnormal bleeding due to an imbalance of the hormones .
    • Methods of Application : Hydroxyprogesterone is a progestin that acts like the natural sex hormone progesterone. The progesterone levels in your body help regulate the lining of your uterus. By helping to balance your natural progesterone levels, hydroxyprogesterone can help control abnormal uterine bleeding .
    • Results or Outcomes : Hydroxyprogesterone can help control abnormal uterine bleeding caused by hormonal imbalance .
  • Testing for Natural Estrogen Production

    • Summary of Application : Hydroxyprogesterone is also used as a test for estrogen production (made in the body) .

Safety And Hazards

Hydroxyprogesterone should be handled in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Do not ingest. Do not breathe dust .

Future Directions

The use of progesterone for the prevention of preterm birth is included in ACOG Practice Bulletin No. 234, “Prediction and Prevention of Spontaneous Preterm Birth” . Updated recommendations are being made for the use of progesterone in different scenarios . The FDA’s decision to withdraw approval of Makena will significantly impact access to and availability of 17-OHPC for the prevention of preterm birth . Whether this intervention would be useful in a subset of people requires future study .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-CEGNMAFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040747, DTXSID00859075
Record name 17alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00648 mg/mL
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/, IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK.
Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hydroxyprogesterone

Color/Form

RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL

CAS RN

68-96-2, 110850-01-6
Record name 17-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyprogesterone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyprogesterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14570
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 17-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-Hydroxypregn-4-ene-3,20-dione, (+/-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxyprogesterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

222-223 °C, 219 - 220 °C
Record name 17ALPHA-HYDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 17-Hydroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyprogesterone
Reactant of Route 2
Hydroxyprogesterone
Reactant of Route 3
Hydroxyprogesterone
Reactant of Route 4
Hydroxyprogesterone
Reactant of Route 5
Hydroxyprogesterone
Reactant of Route 6
Hydroxyprogesterone

Citations

For This Compound
59,700
Citations
PJ Meis, M Klebanoff, E Thom… - … England Journal of …, 2003 - Mass Medical Soc
Background Women who have had a spontaneous preterm delivery are at greatly increased risk for preterm delivery in subsequent pregnancies. The results of several small trials have …
Number of citations: 835 www.nejm.org
R Romero, FZ Stanczyk - American Journal of Obstetrics & Gynecology, 2013 - ajog.org
Clinicians 1-4 and professional organizations 5-7 comment-ing on the role of progestogens in the prevention of preterm birth have used the term progesterone interchangeably with 17-…
Number of citations: 112 www.ajog.org
JWC Johnson, KL Austin, GS Jones… - … England Journal of …, 1975 - Mass Medical Soc
We conducted a double-blind study to determine the efficacy of 17α-hydroxyprogesterone caproate in preventing premature delivery in 43 high-risk patients. Premature delivery did not …
Number of citations: 307 www.nejm.org
EC Reifenstein Jr - Gynecologic oncology, 1974 - Elsevier
In 314 women with progressing advanced adenocarcinoma of the uterine corpus (endometrial cancer) no longer responding to established anticancer measures, hydroxyprogesterone …
Number of citations: 135 www.sciencedirect.com
JR Petrini, WM Callaghan, M Klebanoff… - Obstetrics & …, 2005 - journals.lww.com
OBJECTIVE: A multicenter, randomized placebo-controlled trial among women with singleton pregnancies and a history of spontaneous preterm birth found that weekly injections of 17 …
Number of citations: 181 journals.lww.com
G Saccone, A Suhag, V Berghella - American Journal of Obstetrics and …, 2015 - Elsevier
We sought to evaluate the efficacy of maintenance tocolysis with 17-alpha-hydroxyprogesterone caproate (17P) compared to control (either placebo or no treatment) in singleton …
Number of citations: 64 www.sciencedirect.com
DJ Rouse, SN Caritis, AM Peaceman… - … England Journal of …, 2007 - Mass Medical Soc
Background In singleton gestations, 17 alpha-hydroxyprogesterone caproate (17P) has been shown to reduce the rate of recurrent preterm birth. This study was undertaken to evaluate …
Number of citations: 464 www.nejm.org
CA Combs, T Garite, K Maurel, A Das, M Porto… - American journal of …, 2011 - Elsevier
OBJECTIVE: We sought to determine whether prophylactic treatment with 17-alpha-hydroxyprogesterone caproate (17Pc) in twin pregnancy will reduce neonatal morbidity (primary …
Number of citations: 152 www.sciencedirect.com
M Yemini, R Borenstein, E Dreazen, Z Apelman… - American journal of …, 1985 - Elsevier
Eighty pregnant women at high risk of giving birth prematurely were divided randomly into two groups. Treatment with either 17α-hydroxyprogesterone caproate, 250 mg by …
Number of citations: 167 www.sciencedirect.com
SN Caritis, DJ Rouse, AM Peaceman… - Obstetrics & …, 2009 - journals.lww.com
OBJECTIVE: To assess whether 17 alpha-hydroxyprogesterone caproate reduces the rate of preterm birth in women carrying triplets. METHODS: We performed this randomized, double…
Number of citations: 149 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.